molecular formula C11H11N3 B3053328 4-Methyl-N-phenylpyrimidin-2-amine CAS No. 53112-26-8

4-Methyl-N-phenylpyrimidin-2-amine

Cat. No. B3053328
CAS RN: 53112-26-8
M. Wt: 185.22 g/mol
InChI Key: QYVJAFZWBTUAJF-UHFFFAOYSA-N
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Description

“4-Methyl-N-phenylpyrimidin-2-amine” is a chemical compound with the molecular formula C11H11N3 . It is a type of pyrimidine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of “4-Methyl-N-phenylpyrimidin-2-amine” can be analyzed using various techniques . Tools like MolView can convert the structural formula into a 3D model for better visualization . The molecular weight of a similar compound, “2-Amino-4-methylpyrimidine”, is reported to be 109.1292 .


Chemical Reactions Analysis

Amines, including pyrimidines, can undergo a variety of chemical reactions . For instance, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt . This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide, Ag2O .

Scientific Research Applications

Anti-Cancer Activity

4-Aryl-N-phenylpyrimidin-2-amines, a group including 4-Methyl-N-phenylpyrimidin-2-amine, have shown significant anti-cancer activity, particularly against non-small-cell lung carcinoma (NSCLC) cells. Certain compounds within this group have demonstrated potent cytotoxicity and selectivity, making them potential candidates for cancer therapy (Toviwek et al., 2017).

Chemical Synthesis and Mechanisms

These compounds are involved in various chemical reactions, such as the SN(ANRORC)-mechanism, where they undergo transformations via nucleophilic substitution. This aspect of their chemistry has been extensively studied, revealing insights into the behavior and potential applications of these compounds in organic synthesis (Kroon & Plas, 2010).

Pharmacology and Biological Screening

4-Methyl-N-phenylpyrimidin-2-amine derivatives have been synthesized and screened for various biological activities. For instance, GPR119 agonists based on 4-amino-2-phenylpyrimidine derivatives were identified, showing promise in improving glucose tolerance and possessing good pharmacokinetic profiles in animal models (Negoro et al., 2012).

Crystal Structure Analysis

Understanding the crystal structure of compounds like cyprodinil, which is closely related to 4-Methyl-N-phenylpyrimidin-2-amine, can provide insights into the molecular configuration and potential interactions of these compounds. Such structural analyses contribute to the development of new pharmaceuticals and materials (Jeon et al., 2015).

Antibacterial and Antifungal Applications

Studies on Schiff base compounds derived from pyrimidine nucleus, which include 4-Methyl-N-phenylpyrimidin-2-amine derivatives, have shown significant antibacterial and antifungal activities. This indicates their potential use in developing new antimicrobial agents (Karati, 2022).

Neurotoxicity Studies

Research into the metabolites of 4-substituted pyridines, including compounds structurally similar to 4-Methyl-N-phenylpyrimidin-2-amine, has provided insights into the neurotoxicity associated with these compounds. Such studies are crucial for understanding the safety and potential side effects of new drug candidates (Ansher et al., 1986).

Anti-Inflammatory Applications

4,6-Substituted di-(phenyl) pyrimidin-2-amines, related to 4-Methyl-N-phenylpyrimidin-2-amine, have been synthesized and screened for anti-inflammatory activity. This suggests potential therapeutic uses in treating inflammation-related disorders (Kumar et al., 2017).

properties

IUPAC Name

4-methyl-N-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-9-7-8-12-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVJAFZWBTUAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510636
Record name 4-Methyl-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53112-26-8
Record name 4-Methyl-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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